Product packaging for Ethyl 2,2-dibromopropanoate(Cat. No.:CAS No. 34757-17-0)

Ethyl 2,2-dibromopropanoate

Cat. No.: B1625008
CAS No.: 34757-17-0
M. Wt: 259.92 g/mol
InChI Key: DCPDRQNPPXSXIB-UHFFFAOYSA-N
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Description

Significance of Alpha,Alpha-Dibromo Esters as Synthetic Intermediates

Alpha,alpha-dibromo esters, including Ethyl 2,2-dibromopropanoate, are a class of organic compounds recognized for their utility as precursors to highly reactive intermediates. nih.gov Their primary significance lies in their ability to generate ynolates, which are potent nucleophiles analogous to ketene (B1206846) anions. akjournals.comacs.org The generation of ynolates from α,α-dibromo esters typically involves a double lithium-bromine exchange reaction, which then allows for a variety of subsequent carbon-carbon bond-forming reactions. akjournals.com

The synthesis of α,α-dibromo esters themselves, however, can present challenges. acs.org Traditional methods often require harsh conditions or multiple steps, which has historically limited the broader application of the resulting ynolates. nih.govacs.org Despite these challenges, the synthetic value of α,α-dibromo esters is significant, as they provide access to complex molecular architectures that would be difficult to obtain through other means. They are instrumental in creating vinyl ethers, various heterocycles, and tetrasubstituted olefins. nih.gov Recent advancements have focused on developing more practical and efficient methods for synthesizing these crucial precursors, for instance, through the dibromination of aldehydes followed by oxidative esterification, making them more accessible for both laboratory-scale and large-scale synthesis. acs.orgnih.gov

The reactivity of the geminal dibromo group allows for a range of transformations beyond ynolate formation. These esters can participate in rearrangements, cycloadditions, and substitutions to construct diverse molecular scaffolds, including functionalized lactones and other complex cyclic systems. nih.gov

Historical Context of this compound in Chemical Synthesis

The historical context for the preparation of compounds like this compound is rooted in classical halogenation reactions. The Hell-Volhard-Zelinsky reaction, a method for the α-halogenation of carboxylic acids, represents an early, though often harsh, approach to synthesizing α-halo and α,α-dihalo acids. nih.govacs.org This method, along with the direct bromination of ester enolates, formed the foundational chemistry for accessing these types of compounds. acs.org

Historically, the synthesis of α,α-dibromo esters was often a cumbersome two-step process starting from either the corresponding acid halide or ester, which limited their application in more complex syntheses. nih.gov For example, a common method involved the bromination of lithium α-bromo ester enolates. nih.gov One specific, detailed procedure for synthesizing this compound involves the reaction of ethyl 2-bromopropanoate (B1255678) with lithium diisopropylamide (LDA) to form an enolate, which is then quenched with a brominating agent like 1,2-dibromo-1,1,2,2-tetrachloroethane. orgsyn.org

While α-mono-halo esters were famously used in the Reformatsky reaction, discovered by Sergey Nikolaevich Reformatsky, to create β-hydroxy-esters, the application of α,α-dihalo esters like this compound has been more focused on modern synthetic challenges, particularly after the development of efficient methods to generate ynolates from them. nih.govakjournals.com

Current Research Frontiers and Prospective Applications

The contemporary use of this compound is extensive and continues to expand into new areas of chemical synthesis. Its role as a precursor to ynolates remains a central theme in its modern applications.

Synthesis of Complex Molecules and Natural Products: this compound is a key reagent in the total synthesis of complex natural products and their core structures. For instance, it has been used in an olefination reaction to construct the hydrindane core of calcitriol (B1668218) (a form of vitamin D3) and the methyl ester of globostellatic acid X. mdpi.com The reaction typically involves treating the dibromo ester with a strong base like tert-butyllithium (B1211817) to generate the reactive ynolate, which then reacts with a ketone or aldehyde. orgsyn.orgmdpi.com

Heterocyclic Synthesis: The compound is instrumental in the synthesis of various heterocyclic systems.

Pyrroles: It can be used in the synthesis of multi-substituted pyrroles. akjournals.com

Thieno[2,3-c]pyrazoles: It serves as a starting material in multi-step syntheses of novel thieno[2,3-c]pyrazole scaffolds.

Dihydronaphthofurans: In the presence of a base like potassium carbonate, it reacts with naphthol derivatives to form ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylates. rsc.org This reaction proceeds through the in situ formation of ethyl 2-bromoacrylate followed by a Michael addition and subsequent intramolecular cyclization. rsc.org

1,2,3-Triazoles: A copper-free synthesis of 1,2,3-triazoles has been developed using the cyclization of 2,3-dibromopropionates with benzyl (B1604629) azides, catalyzed by bismuth chloride. clockss.org

Aziridines: It reacts with chiral amines, such as (S)-(-)-1-phenylethylamine, to produce diastereomeric aziridine-2-carboxylates. orgsyn.org

1,4-Benzodioxanes: Condensation with catechol derivatives leads to the formation of the 1,4-benzodioxane (B1196944) ring system, a core structure in some pharmacologically active molecules. eurjchem.comnih.gov

Cycloaddition Reactions: The ynolates generated from this compound are powerful tools in cycloaddition reactions. They have been used in tandem [2+2] cycloaddition-Dieckmann condensation sequences and in triple cycloadditions with benzynes to create complex polycyclic aromatic compounds like triptycenes. thieme-connect.com

The table below summarizes some of the modern synthetic applications of this compound.

Application AreaReaction TypeProduct ClassRef.
Natural Product SynthesisOlefination via YnolatesHydrindane Core (Calcitriol) mdpi.com
Heterocycle SynthesisCyclizationDihydronaphthofurans rsc.org
Heterocycle SynthesisCycloaddition1,2,3-Triazoles clockss.org
Heterocycle SynthesisSubstitution/CyclizationAziridines orgsyn.org
Heterocycle SynthesisCondensation1,4-Benzodioxanes eurjchem.com
Polycyclic SynthesisCycloadditionTriptycenes thieme-connect.com
RearrangementsClaisen Rearrangementγ,δ-Unsaturated α,α-dibromo esters nih.gov

The ongoing research into this compound and other α,α-dibromo esters continues to uncover novel transformations and provide more efficient pathways to valuable chemical entities, solidifying their importance in the toolkit of the modern organic chemist.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8Br2O2 B1625008 Ethyl 2,2-dibromopropanoate CAS No. 34757-17-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34757-17-0

Molecular Formula

C5H8Br2O2

Molecular Weight

259.92 g/mol

IUPAC Name

ethyl 2,2-dibromopropanoate

InChI

InChI=1S/C5H8Br2O2/c1-3-9-4(8)5(2,6)7/h3H2,1-2H3

InChI Key

DCPDRQNPPXSXIB-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C)(Br)Br

Canonical SMILES

CCOC(=O)C(C)(Br)Br

Origin of Product

United States

Advanced Synthetic Methodologies for Ethyl 2,2 Dibromopropanoate

Established Laboratory-Scale Synthesis Protocols

The primary and most well-documented method for synthesizing Ethyl 2,2-dibromopropanoate on a laboratory scale involves the direct bromination of a suitable precursor. This approach is valued for its reliability and relatively high yields under optimized conditions.

Bromination of Ethyl 2-Bromopropanoate (B1255678) Precursors

A robust and frequently cited method for preparing this compound is through the bromination of its monobrominated counterpart, Ethyl 2-bromopropanoate. orgsyn.org This process involves the generation of an enolate from the starting ester, which is then trapped by a brominating agent to yield the final dibrominated product. A typical procedure involves reacting Ethyl 2-bromopropanoate in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). orgsyn.org This foundational method has been subject to optimization studies to maximize yield and purity.

The precise stoichiometry of the reagents is critical for the successful synthesis of this compound. The optimization of reagent equivalents aims to ensure complete conversion of the starting material while minimizing the formation of impurities. acs.org In the bromination of Ethyl 2-bromopropanoate, a slight excess of the base and the brominating agent is often employed. For instance, a procedure may use 1.2 equivalents of the base to ensure full enolate formation and 1.1 equivalents of the brominating agent to drive the reaction to completion. orgsyn.org The rate of addition, particularly of the base and the precursor solution, is carefully controlled to maintain the desired reaction temperature and concentration profile, preventing side reactions. orgsyn.org

Table 1: Illustrative Optimization of Reagent Equivalents This table is a conceptual representation based on general chemical optimization principles and does not represent data from a single specific experiment.

Experiment IDPrecursor (Equivalents)Base (Equivalents)Brominating Agent (Equivalents)Observed Yield (%)Notes
11.01.01.075Incomplete conversion observed.
21.01.21.082Improved yield, some starting material remains.
31.01.21.190High conversion and good yield. orgsyn.org
41.01.21.588Increased byproduct formation.
Influence of Low-Temperature Reaction Conditions

Temperature control is a crucial parameter in the synthesis of halogenated compounds. While some procedures are conducted at room temperature, many bromination reactions are performed at low temperatures (e.g., 0 °C to -78 °C) to enhance selectivity and control the exothermic nature of the reaction. orgsyn.orggoogle.com Lowering the temperature can minimize the formation of over-brominated or other side products. Furthermore, solutions of bromine in ester solvents demonstrate greater stability at lower temperatures, which is advantageous for maintaining the reagent's integrity throughout the reaction. google.comgoogle.com The specific temperature profile often involves an initial low-temperature addition followed by a gradual warming to room temperature to ensure the reaction proceeds to completion. google.com

Table 2: General Influence of Temperature on Bromination Reactions This table illustrates general principles of temperature effects on chemical reactions.

Temperature RangeReaction RateSelectivityKey Considerations
High (> 50 °C)FastLowerRisk of side reactions, decomposition, and over-bromination.
Ambient (20-25 °C)ModerateGoodA balance between reaction time and selectivity; suitable for many protocols. orgsyn.org
Low (0 °C to -20 °C)SlowHighIncreased reaction time, but improved control and higher purity of the desired product. google.com
Very Low (< -40 °C)Very SlowVery HighOften requires specialized cooling equipment; used for highly sensitive substrates. nih.gov

Utilization of Specific Brominating Agents (e.g., 1,2-Dibromo-1,1,2,2-tetrachloroethane)

While molecular bromine (Br₂) is a fundamental brominating agent, its hazardous nature has led to the use of alternative reagents. sci-hub.se In one established synthesis of this compound, 1,2-dibromo-1,1,2,2-tetrachloroethane is used as the bromine source. orgsyn.org This solid reagent is often easier and safer to handle than liquid bromine. In the reaction, it serves to trap the enolate intermediate generated from Ethyl 2-bromopropanoate, effectively transferring a bromine atom to yield the target molecule with a reported yield as high as 90%. orgsyn.org The choice of brominating agent can significantly impact the reaction's safety, efficiency, and waste profile.

Development of Improved and Diversified Synthetic Routes to this compound

Catalytic Approaches in this compound Synthesis

The application of catalysis in organic synthesis is a cornerstone of modern chemistry, aimed at increasing reaction rates and selectivity under milder conditions. While specific, well-documented catalytic methods for the direct synthesis of this compound are not extensively reported in peer-reviewed literature, the principles of catalytic bromination are well-established for other substrates. Such approaches for α-dihalogenation of esters would likely involve a catalyst to facilitate the reaction, potentially avoiding the need for stoichiometric amounts of strong bases. A hypothetical catalytic cycle might involve a Lewis acid or a transition metal complex to activate the substrate or the brominating agent. The development of such a process would require screening various catalysts and reaction conditions to achieve high yields and selectivity.

Table 3: Conceptual Framework for Developing a Catalytic Synthesis This table is a conceptual representation of variables that would be investigated in the development of a novel catalytic method.

Catalyst TypePotential Starting MaterialBromine SourceKey Variables for Optimization
Lewis Acid (e.g., FeCl₃, AlCl₃)Ethyl PropanoateN-Bromosuccinimide (NBS)Catalyst loading, solvent, temperature
Transition Metal (e.g., Cu(II), Pd(II))Ethyl 2-bromopropanoateCBr₄Ligand choice, solvent, reaction time
Organocatalyst (e.g., Proline derivative)Ethyl PropanoateNBS, 1,2-dibromo-1,1,2,2-tetrachloroethaneCatalyst structure, temperature, stoichiometry
Radical Initiator (e.g., AIBN)Ethyl 2-bromopropanoateBr₂Light/heat intensity, initiator concentration

Atom Economy and Reaction Efficiency Considerations

A detailed and verified synthetic procedure provides insight into the efficiency of this transformation. orgsyn.org The reaction commences with the formation of a lithium enolate from ethyl 2-bromopropanoate using lithium diisopropylamide (LDA) as the base. This enolate is then quenched with a brominating agent, 1,2-dibromo-1,1,2,2-tetrachloroethane, to yield the desired this compound.

From a reaction efficiency standpoint, this procedure reports a yield of 74–75% for the analytically pure, distilled product. orgsyn.org This indicates a moderately high efficiency in converting the starting materials into the final, isolated compound.

To assess the atom economy of this process, the molecular weights of the reactants and the desired product are considered. The theoretical atom economy calculates the percentage of the mass of the reactants that is incorporated into the desired product.

CompoundMolecular FormulaMolecular Weight (g/mol)Role
Ethyl 2-bromopropanoateC₅H₉BrO₂181.03Reactant
Lithium diisopropylamide (LDA)C₆H₁₄NLi107.12Reactant (Base)
1,2-Dibromo-1,1,2,2-tetrachloroethaneC₂Br₂Cl₄325.66Reactant (Bromine Source)
This compoundC₅H₈Br₂O₂259.92Product

The calculation for atom economy is as follows:

Atom Economy = (Molecular Weight of Desired Product) / (Sum of Molecular Weights of All Reactants) * 100

Atom Economy = (259.92) / (181.03 + 107.12 + 325.66) * 100 Atom Economy = (259.92 / 613.81) * 100 ≈ 42.35%

This calculation reveals a theoretical atom economy of approximately 42.35%. This value is inherently limited by the choice of reagents. A significant portion of the reactant mass, particularly from the brominating agent and the base, does not become part of the final product and is instead converted into byproducts. For instance, the 1,2-dibromo-1,1,2,2-tetrachloroethane serves as a source of one bromine atom, with the rest of the molecule being discarded as a byproduct. Similarly, the LDA is converted to diisopropylamine (B44863) after deprotonating the starting ester.

Therefore, while the reaction demonstrates good chemical yield, its atom economy is modest. Future research in this area could focus on developing alternative synthetic routes with improved atom economy, for example, by using elemental bromine directly or employing catalytic methods that avoid the use of stoichiometric, heavy brominating agents and strong bases.

Elucidation of Reaction Mechanisms Involving Ethyl 2,2 Dibromopropanoate

Mechanistic Pathways of C-Br Bond Activation in Ethyl 2,2-Dibromopropanoate

The activation of the carbon-bromine (C-Br) bond in this compound is a critical step for its participation in numerous reactions, particularly in the realm of controlled radical polymerization. This compound (EDBP) has been employed as a model compound to investigate the mechanism and kinetics of reactions at gem-dibromo centers. researchgate.net The activation process typically involves the homolytic cleavage of one C-Br bond to generate a carbon-centered radical and a bromine radical, often facilitated by a transition metal catalyst.

Kinetics of C-Br Activation and Deactivation

In the context of Atom Transfer Radical Polymerization (ATRP), the kinetics of the activation and deactivation of the C-Br bonds are fundamental to controlling the polymerization process. This compound has been used as a model to study the formation of branch points from gem-dibromo species. researchgate.net The process involves two key steps: the activation of the dormant species (D2), which is the gem-dibromo compound, and the deactivation of the resulting radical.

The first C-Br bond activation of this compound (represented as D2) is initiated by a catalyst, such as a Cu(I) complex, to form a radical species. researchgate.net This is a reversible process, where the formed radical can be deactivated by a higher oxidation state metal complex (e.g., Cu(II)Br/L) to regenerate the dormant species. researchgate.net The rate coefficients for these processes are crucial for kinetic simulations of polymerization. researchgate.net

Detailed mechanistic studies have quantified the rate coefficients for the activation of the first C-Br bond (ka2) and the corresponding deactivation (kd2). researchgate.net These values are essential for understanding and predicting the behavior of polymerization systems that utilize gem-dihalide initiators for creating branched polymer architectures. researchgate.net

Table 1: Kinetic Parameters for C-Br Bond Activation and Deactivation in this compound (EDBP)
ProcessRate CoefficientDescription
First C-Br Activationka2Rate coefficient for the activation of the first C-Br bond in EDBP by a Cu(I)/L catalyst system. researchgate.net
Deactivationkd2Rate coefficient for the deactivation of the resulting radical by a Cu(II)Br/L species to reform the gem-dibromo dormant center. researchgate.net

Role of Transition Metal Catalysts (e.g., Cu(I)/L systems)

Transition metal complexes, particularly copper(I) complexes with nitrogen-based ligands (Cu(I)/L), play a pivotal role in the activation of the C-Br bond in this compound. researchgate.net In these systems, the Cu(I) center facilitates the homolytic cleavage of the C-Br bond through an inner-sphere electron transfer mechanism.

The reaction of this compound with a Cu(I)/L catalyst leads to the formation of a free radical. researchgate.net This was confirmed in studies where the addition of a radical trap, (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), successfully intercepted the generated radical species, thereby reducing the abundance of products that would result from biradical termination. researchgate.net The catalyst system is responsible for establishing a dynamic equilibrium between the dormant gem-dibromo species and the active radical species, which is the cornerstone of controlled radical polymerization techniques like ATRP. researchgate.net

Radical Processes Initiated by this compound

The ability of this compound to generate radicals upon C-Br bond cleavage makes it an effective initiator for various radical processes beyond polymerization.

Triethylborane-Induced Radical Reactions

Triethylborane (B153662) (Et₃B) is a well-known radical initiator that can be activated by oxygen. In the presence of a triethylborane catalyst, this compound can undergo radical reactions. oup.com For instance, the reaction of ketene (B1206846) silyl (B83357) acetals with this compound, induced by triethylborane, results in the formation of α-bromo-α,β-unsaturated esters or ethenylenedicarboxylates. oup.com The reaction proceeds via a radical mechanism initiated by the abstraction of a bromine atom from this compound by an ethyl radical, which is generated from the triethylborane/oxygen system.

Studies on Intramolecular Biradical Termination

This compound has been instrumental as a model compound for studying complex radical termination pathways, specifically intramolecular biradical termination. researchgate.net In polymer chains containing more than one radical center, which can be formed using initiators like this compound in ATRP, an accelerated intramolecular biradical termination process can occur. researchgate.net This hypothesis was investigated by comparing the polymerization kinetics of an ATRP initiated with this compound to one initiated with a standard monofunctional initiator like ethyl 2-bromopropanoate (B1255678). The study of these termination events is crucial for designing and controlling the synthesis of branched and other complex polymer architectures. researchgate.net

Organometallic Reactivity of this compound

This compound also exhibits significant reactivity with organometallic reagents, leading to the formation of carbon-carbon bonds and versatile chemical intermediates.

One notable application is its reaction with organolithium reagents. For example, treatment with tert-butyllithium (B1211817) generates a lithium carbenoid or a related reactive species that can be used in olefination reactions. mdpi.com This methodology has been applied in the synthesis of complex natural product cores, such as in an approach to the bicyclo[4.3.0]nonane core of solanopyranones. mdpi.com

Furthermore, the reaction of this compound with lithium naphthalenide in a flow microreactor system has been used to generate lithium ynolates at 0 °C. thieme-connect.de These highly reactive intermediates can be trapped in situ with various electrophiles, such as carbonyl compounds, to produce α,β-unsaturated carboxylic acids in good yields. thieme-connect.de This demonstrates the utility of this compound in generating valuable synthetic building blocks through organometallic pathways.

Generation and Transformations via Ynolates

A significant application of this compound is in the generation of ynolates, which are potent nucleophiles. acs.org The process typically involves the treatment of the dibromoester with a strong lithium-based reagent.

The generally accepted mechanism for ynolate formation from α,α-dibromo esters involves a lithium-halogen exchange to create an α-bromo ester enolate, which is then further lithiated to form an ester dianion. orgsyn.org This dianion is unstable and, upon warming, cleaves to generate the lithium ynolate by eliminating lithium ethoxide. orgsyn.org This method is a convenient route starting from α,α-dibromoesters. acs.org

An alternative, more economical method for generating ynolates from this compound involves reductive lithiation using lithium naphthalenide. acs.orgthieme-connect.de This approach also proceeds through an ester dianion intermediate, which then fragments to yield the ynolate. acs.org Flow chemistry techniques have been successfully employed for this transformation, allowing for the rapid generation and subsequent trapping of the sensitive ynolate intermediate at 0 °C, which can suppress undesired side reactions. thieme-connect.dethieme-connect.de

Once generated, these ynolates are versatile intermediates that can react with various electrophiles. For instance, they undergo Z-selective olefination reactions with acylsilanes to produce (Z)-2-methyl-3-trimethylsilyl-2-butenoic acid derivatives. orgsyn.org They can also be trapped with carbonyl compounds like benzophenone (B1666685) to yield α,β-unsaturated carboxylic acids. thieme-connect.dethieme-connect.de

Interactions with Lithium-Based Reagents (e.g., tert-Butyllithium)

The interaction of this compound with strong lithium-based reagents, most notably tert-butyllithium (t-BuLi), is a cornerstone of its reactivity, primarily leading to the formation of ynolates. orgsyn.orgnih.gov The reaction is typically performed in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), at very low temperatures (e.g., -78 °C) under an inert atmosphere. orgsyn.orgrsc.org

The process is initiated by a lithium-halogen exchange, where the organolithium reagent abstracts a bromine atom. orgsyn.org Due to the presence of the second bromine atom and the ester functionality, the reaction with an excess of the lithium reagent does not stop at a simple mono-lithiated species. Instead, it proceeds to form a geminal dilithio species, often referred to as an ester dianion. orgsyn.org Specifically, the reaction of this compound with approximately four equivalents of tert-butyllithium leads to the formation of this key intermediate. orgsyn.orgrsc.org

The reaction conditions are critical. The initial lithium-halogen exchange and subsequent formation of the dianion occur at -78 °C. rsc.orgthieme-connect.com This yellow solution is then typically stirred for a period at this low temperature before being allowed to warm. rsc.org Upon warming to 0 °C, the ester dianion undergoes fragmentation, eliminating lithium ethoxide and forming the desired lithium ynolate, which can then be used in further synthetic steps. orgsyn.orgrsc.org

Besides tert-butyllithium, other lithium reagents can be employed. Reductive lithiation using lithium metal in the presence of an electron carrier like naphthalene (B1677914) provides an alternative route to the same ester dianion intermediate from this compound. thieme-connect.dethieme-connect.de This method has been adapted for flow reactor systems, highlighting its utility and practicality. thieme-connect.dethieme-connect.de

Applications of Ethyl 2,2 Dibromopropanoate in Complex Organic Synthesis

Olefination Strategies Utilizing Ethyl 2,2-Dibromopropanoate

The reaction of this compound with strong bases, such as tert-butyllithium (B1211817), generates a highly reactive ynolate intermediate. This intermediate is a cornerstone of its application in olefination reactions, providing access to substituted alkenes with significant stereochemical control.

A notable application of this compound is in the highly (Z)-selective olefination of acylsilanes. The process involves the generation of a lithium ynolate from this compound via a lithium-halogen exchange with tert-butyllithium. This ynolate then reacts with an acylsilane, such as acetyltrimethylsilane (B79254), to produce vinylsilanes. This method is distinguished by its extremely high Z-selectivity, providing a practical and convenient route to (Z)-α,β-unsaturated carboxylates and their derivatives. For instance, the reaction with acetyltrimethylsilane yields (Z)-2-methyl-3-trimethylsilyl-2-butenoic acid with high efficiency. sci-hub.se The generation of ynolates from α,α-dibromo esters is a convenient and simple procedure suitable for laboratory scale. orgsyn.org Vinylsilanes are recognized as powerful tools in synthetic organic chemistry, and this olefination method provides a valuable means for their preparation.

Table 1: (Z)-Selective Olefination of an Acylsilane

Reactant 1 Reactant 2 Key Reagent Product Stereoselectivity

Information regarding the specific reactions of this compound with α-thio and α-selenoketones was not available in the provided search results.

The olefination of acylsilanes using the ynolate derived from this compound exhibits remarkable stereoselectivity, which can be described in terms of torquoselectivity. Torquoselective olefination using acylsilanes has been shown to provide vinyl silanes in good yield. The inherent stereochemical preference of the reaction leads to the predominant formation of the (Z)-isomer, demonstrating a high degree of control over the geometry of the resulting double bond.

Construction of Intricate Molecular Scaffolds

The reactivity of this compound extends to the synthesis of complex cyclic and polycyclic molecules, demonstrating its importance in building advanced molecular architectures.

This compound has been instrumental in the construction of the bicyclo[4.3.0]nonane scaffold, commonly known as a hydrindane. dokumen.pubethernet.edu.et This structural motif is prevalent in many terpenoid natural products. ethernet.edu.et In a synthetic sequence, a protected trans-hydrindane (B1202327) ketone intermediate can be subjected to olefination with this compound and tert-butyllithium. dokumen.pub This reaction effectively installs a substituted vinyl group, which is a crucial step in elaborating the bicyclic core for the synthesis of more complex targets. dokumen.pub The hydrindane scaffold remains a challenging target for synthetic chemists, making methods that allow for its efficient and selective elaboration highly valuable. ethernet.edu.et

The olefination methodology employing this compound has been successfully applied to the synthesis of analogues of complex natural products. dokumen.pubacs.org Specifically, it was used in a synthetic approach toward a biologically active mimic of the methyl ester of globostellatic acid X. acs.org Globostellatic acids were originally isolated from the sponge Rhabdastrella globostellata. acs.org In the synthesis, a protected ketone derived from the Hajos-Wiechert ketone was olefinated using this compound and tert-butyllithium, followed by quenching with iodomethane. dokumen.pubacs.org This key step produced a single (E)-configured trisubstituted alkene, which served as a crucial intermediate for further transformations toward the globostellatic acid derivative. dokumen.pubacs.org This application underscores the utility of this compound in creating complex, highly substituted stereocenters within the framework of natural product synthesis. dokumen.pub

Table 2: Application in Natural Product Analogue Synthesis

Starting Material Fragment Key Reagents Key Intermediate Formed Target Analogue

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
tert-Butyllithium
Acylsilane
Acetyltrimethylsilane
(Z)-2-methyl-3-trimethylsilyl-2-butenoic acid
Vinylsilane
α,β-Unsaturated carboxylate
Bicyclo[4.3.0]nonane
Hydrindane
Iodomethane
Methyl Ester of Globostellatic Acid X

Role as a Precursor for Diverse Organic Functionalities

This compound is a geminal-dihaloester that serves as a versatile building block in complex organic synthesis. Its two bromine atoms on the alpha-carbon position it as a valuable precursor for the generation of several reactive intermediates and functional groups. This reactivity allows for the construction of intricate molecular architectures, including carbon-carbon bond formation and the introduction of varied functionalities essential for creating bioactive molecules and pharmaceutical intermediates. faluckinternational.commdpi.com

Conversion to Alpha-Bromoacrylates and Derivatives

While the dehydrobromination of vicinal dibromoesters like ethyl 2,3-dibromopropionate is a common route to α-bromoacrylates, this compound undergoes different, highly useful transformations to generate related reactive derivatives. lookchem.com A primary application involves its reaction with strong bases, such as organolithium reagents, to generate ynolates or related vinylidene species. mdpi.comorgsyn.org

In a key synthetic method, treatment of this compound with two equivalents of a strong, non-nucleophilic base like tert-butyllithium at low temperatures results in a double lithium-halogen exchange. orgsyn.orgacs.org This process generates a highly reactive ester ynolate intermediate. acs.org This ynolate is not typically isolated but is used in situ for subsequent reactions, most notably in stereoselective olefination of ketones and acylsilanes. orgsyn.orgacs.org For example, the reaction of the ynolate derived from this compound with acetyltrimethylsilane produces (Z)-2-methyl-3-trimethylsilyl-2-butenoic acid in high yield. orgsyn.org This transformation highlights the role of this compound as a precursor to a vinylidene-like species that is a powerful tool for carbon-carbon bond formation. mdpi.com

Table 1: Generation and Reaction of Ynolate from this compound

Starting MaterialReagentsKey IntermediateElectrophileProductYieldReference
This compoundtert-Butyllithium in THFLithium ynolateAcetyltrimethylsilane(Z)-2-methyl-3-trimethylsilyl-2-butenoic acid90% orgsyn.org
This compoundtert-ButyllithiumVinylidene speciesProtected hydrindanoneOlefination product (globostellatic acid precursor)Not specified mdpi.com

This method provides a practical and convenient pathway for generating versatile ynolates for synthetic applications. orgsyn.org

Synthesis of Bioactive Compounds and Pharmaceutical Intermediates

The utility of this compound as a precursor is demonstrated in the total synthesis of complex, biologically active natural products and their intermediates. faluckinternational.commdpi.com Its ability to form new carbon-carbon bonds through olefination and other coupling reactions makes it a valuable reagent in medicinal chemistry. mdpi.comnih.gov

A notable application is in the synthesis of the methyl ester of globostellatic acid X, a natural product known to be a selective inhibitor of human endothelial umbilical vein cell proliferation. mdpi.com In this synthesis, an advanced hydrindane intermediate is olefinated using this compound and tert-butyllithium. mdpi.com This key step introduces a crucial side chain to the core structure, leading toward the final bioactive target. mdpi.com

Table 2: Application in the Synthesis of a Bioactive Intermediate

Target IntermediateKey Synthetic StepReagentsFunction of this compoundBioactivity of Final ProductReference
Precursor for Globostellatic Acid XOlefinationThis compound, tert-butyllithium, MeIPrecursor to a vinylidene species for C-C bond formationSelective inhibitor of human endothelial cell proliferation mdpi.com

Furthermore, α-halo esters are the classic reagents in the Reformatsky reaction, which involves the formation of an organozinc reagent (a Reformatsky enolate) that subsequently adds to a carbonyl compound, such as an aldehyde or ketone, to form a β-hydroxy-ester. wikipedia.orglibretexts.org This reaction is a reliable method for carbon-carbon bond formation. wikipedia.orgorganic-chemistry.org While less common than their mono-halo counterparts, gem-dihalo esters like this compound can be used in modified Reformatsky-type reactions, broadening the scope for creating complex hydroxylated ester functionalities that are common motifs in pharmaceutical compounds. wikipedia.orglibretexts.org The resulting β-hydroxy-esters are versatile intermediates that can be further elaborated into a variety of drug-like molecules. organic-chemistry.org

Contributions of Ethyl 2,2 Dibromopropanoate to Polymer Chemistry

Model Compound for Controlled/Living Radical Polymerization Studies

In the study of controlled/living radical polymerization, understanding the behavior of specific functional groups is crucial for predicting and controlling the outcome of a reaction. Ethyl 2,2-dibromopropanoate has been employed as a model compound to investigate the mechanistic and kinetic details of reactions involving gem-dibromo centers. researchgate.net The presence of two bromine atoms on the same carbon atom (a gem-dibromo center) provides a unique reactive site that can participate in polymerization processes, particularly in the formation of branched structures. researchgate.net

Researchers utilize EDBP to simulate and study the behavior of gem-dibromo chain ends that can form during certain polymerization reactions. researchgate.net By isolating the reactivity of this specific structural unit, chemists can gain a clearer understanding of its role without the complexities of a full polymer system. This approach allows for detailed kinetic analysis and mechanistic elucidation, which is fundamental to expanding the capabilities of controlled/living radical polymerization techniques. researchgate.net

Mechanism and Kinetics of Junction Formation in Polymer Architectures

The formation of branch points, or junctions, is a critical step in the synthesis of branched polymers. This compound serves as an excellent model for studying the mechanism and kinetics of how these junctions form from an alkyl dibromide center. researchgate.net In studies involving copper-catalyzed reactions, such as Atom Transfer Radical Polymerization (ATRP), the activation of the C-Br bonds in EDBP by a copper(I)/ligand complex (Cu(I)/L) generates a radical. researchgate.net

The general mechanism involves the following steps:

First Activation: The Cu(I)/L complex activates one of the C-Br bonds of EDBP to form a monobromo-radical and a copper(II) complex (Cu(II)Br/L).

Second Activation: The second C-Br bond on the resulting radical can also be activated.

Radical Reactions: The generated radicals can then react with monomers or other polymer chains, leading to the formation of a junction point in the polymer architecture.

Deactivation: The radicals are reversibly deactivated by the Cu(II)Br/L complex, which is a key feature of controlled radical polymerization. researchgate.net

Kinetic studies using EDBP have provided quantitative data on these processes. The rate coefficient for the first C-Br bond activation in EDBP is a key parameter in these investigations. researchgate.net By conducting these reactions in the presence of radical traps like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), researchers can confirm the formation of free radicals and study the kinetics of the activation steps in isolation. researchgate.net

Applications in Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a powerful method for synthesizing well-defined polymers with controlled molecular weights, low dispersity, and complex architectures. nih.gov The fundamental principle of ATRP involves the reversible transfer of a halogen atom between a dormant polymer chain (capped with a halogen) and a transition-metal complex, typically copper-based. cmu.edu

This compound and similar gem-dihalo compounds are particularly relevant to ATRP for several reasons:

Initiators for Branched Polymers: Compounds with multiple halogen atoms can act as multifunctional initiators. While bifunctional initiators like ethyl bis(2-bromoisobutyrate) are used to grow linear chains from the middle, gem-dihalo compounds like EDBP provide a model for creating branch points. researchgate.net

Mechanistic Probes: As discussed previously, EDBP is used to study the kinetics of activation and deactivation of C-Br bonds in an ATRP system. researchgate.netcmu.edu The activation rate constants are crucial for designing and simulating polymerization reactions. For instance, the reactivity of α-bromoesters is known to be significantly different from other alkyl halides under ATRP conditions. cmu.edursc.org

Understanding Branching in "Inibramer" Systems: In branching polymerizations that use "inibramers" (monomers that also act as initiators and branching agents), gem-dibromo species can form at the chain ends. researchgate.net EDBP serves as a direct model for these chain ends, allowing for the study of their subsequent reactions which lead to the formation of hyperbranched and other complex polymer structures. researchgate.net

The table below summarizes key kinetic parameters relevant to EDBP in the context of ATRP studies.

ParameterDescriptionSignificance in ATRP
kact Rate coefficient of activationDetermines how quickly dormant chains are converted to active, propagating radicals. cmu.edu
kdeact Rate coefficient of deactivationControls the concentration of radicals, minimizing termination reactions and ensuring polymerization control. cmu.edu
KATRP (kact/kdeact) ATRP equilibrium constantDictates the overall position of the equilibrium and the concentration of active species. cmu.edu

This table is generated based on general principles of ATRP kinetics and the role of model compounds like EDBP.

Design of Branched Polymers with Tunable Properties

Branched polymers, including star, hyperbranched, and dendritic polymers, often exhibit unique properties compared to their linear counterparts, such as lower viscosity, higher solubility, and a high degree of end-group functionality. researchgate.net The controlled synthesis of these architectures is a major goal in polymer science.

The insights gained from studying this compound are directly applied to the design of branched polymers with tailored properties. researchgate.net By understanding the kinetics of junction formation from gem-dihalo centers, polymerization conditions can be optimized to control the degree of branching. researchgate.net For example, in copolymerizations of conventional vinyl monomers with specialized monomers (inibramers) that generate gem-dihalo branching points, the reaction conditions can be fine-tuned. researchgate.net This allows for the synthesis of well-defined branched polymers from a variety of monomers, including acrylates, styrene, and acrylamides, with high conversion and predictable characteristics. researchgate.net

The ability to control the branching architecture ultimately allows for the tuning of the final polymer's properties, which is essential for applications in areas such as drug delivery, catalysis, and advanced materials. researchgate.netnih.gov

Stereochemical Control and Stereoselectivity in Reactions Involving Ethyl 2,2 Dibromopropanoate

Control of Geometric Isomerism (e.g., Z-Selectivity)

A significant application of ethyl 2,2-dibromopropanoate is in the generation of ynolates, which are highly reactive intermediates. The subsequent reaction of these ynolates with carbonyl compounds, particularly acylsilanes, can proceed with a high degree of geometric control, leading predominantly to the (Z)-isomer of the resulting α,β-unsaturated carboxylic acid derivatives. orgsyn.org

A practical and convenient method for this transformation involves the treatment of this compound with tert-butyllithium (B1211817) at low temperatures to generate the corresponding lithium ynolate. This ynolate is then reacted in situ with an acylsilane. The reaction proceeds through a cycloaddition to form a β-lactone enolate intermediate. The stereochemistry of the final product is determined during the electrocyclic ring-opening of this intermediate. The high (Z)-selectivity observed in the case of acylsilanes is attributed to a stabilizing orbital interaction between the breaking C-O σ orbital and the vacant orbitals of the silicon atom in the transition state. orgsyn.org This process provides a reliable route to (Z)-vinylsilanes, which are valuable synthetic intermediates. orgsyn.org

Table 1: (Z)-Selective Olefination of an Acylsilane using an Ynolate Derived from this compound orgsyn.org

Reactant 1Reactant 2ProductYieldGeometric Selectivity (Z:E)
This compoundAcetyltrimethylsilane (B79254)(Z)-2-methyl-3-trimethylsilyl-2-butenoic acid90%>99:1

Diastereoselective Transformations

While direct, highly diastereoselective reactions starting from this compound are not extensively documented in readily available literature, the reactive intermediates derived from it can participate in transformations where diastereoselectivity is a key consideration. For instance, ynolates generated from α,α-dibromo esters can undergo cycloaddition reactions where the stereochemical outcome is influenced by the substituents on the reactants.

In a study on the synthesis of trifluoromethylated triptycenes, ynolates generated from ethyl 2,2-dibromobutanoate (a close homolog of this compound) undergo a regioselective triple cycloaddition with benzynes. thieme-connect.com The stereochemistry of the final triptycene (B166850) product is inherently controlled by the rigid, three-dimensional structure formed during the successive cycloaddition steps. thieme-connect.com

Furthermore, in the total synthesis of complex natural products, this compound is used in olefination reactions. For example, in the construction of the bicyclo[4.3.0]nonane core, an olefination step involving this compound and tert-butyllithium is employed. mdpi.com While the primary focus of such synthetic steps is often on the carbon skeleton construction, the potential for diastereoselectivity exists, especially when the substrate already contains stereocenters. The approach of the reactive species can be influenced by the existing stereochemistry of the molecule, leading to a preference for one diastereomer over another.

Strategies for Enantioselective Synthesis (if applicable to 2,2-dibromo systems)

The development of enantioselective reactions involving gem-dibromo esters like this compound is a challenging area of research. The primary difficulty often lies in the harsh reaction conditions required to activate the C-Br bonds, which can lead to racemization or decomposition of chiral catalysts and auxiliaries.

One potential strategy for achieving enantioselectivity is through the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed. While specific examples detailing the use of chiral auxiliaries directly with this compound are scarce, this approach has been successfully applied to the closely related ethyl 2,3-dibromopropanoate. For instance, the reaction of ethyl 2,3-dibromopropanoate with a chiral amine, such as (S)-(-)-1-phenylethanamine, leads to the formation of diastereomeric aziridines which can be separated by chromatography. orgsyn.orgorgsyn.orgru.nl This principle of diastereomeric resolution through the use of a chiral reagent could potentially be extended to derivatives of this compound.

Another approach is the use of chiral catalysts. However, the development of catalytic enantioselective reactions for 2,2-dibromo systems is still an emerging field. The challenge lies in designing a chiral catalyst that can effectively differentiate between the two bromine atoms or control the approach of a nucleophile to a prochiral intermediate derived from this compound.

It is important to note that attempts at enantioselective synthesis using related dibromo compounds have faced difficulties. For example, the enantioselective synthesis of ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate from ethyl 2,3-dibromopropanoate was hampered by a competing racemization process involving dehydrobromination to ethyl 2-bromoacrylate. researchgate.net Similar challenges might be anticipated in enantioselective reactions starting from this compound.

Computational and Theoretical Investigations of Ethyl 2,2 Dibromopropanoate Reactivity

Quantum Chemical Analysis of Reaction Pathways

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to map out the potential energy surfaces of reactions involving ethyl 2,2-dibromopropanoate. These analyses help in understanding the feasibility and mechanism of various reaction pathways by calculating the energies of reactants, products, intermediates, and transition states.

A significant area of investigation has been in the field of polymer chemistry, where this compound (EDBP) serves as a model compound for studying the formation of branch points in atom transfer radical polymerization (ATRP). researchgate.net Kinetic simulations, a form of computational analysis, have been instrumental in elucidating the mechanism and kinetics of this process. For instance, these simulations have been used to determine the rate coefficient for the crucial first step: the activation of a carbon-bromine (C-Br) bond by a copper catalyst. researchgate.net This type of analysis allows for a quantitative understanding of how the reaction proceeds and what factors control its speed.

Table 1: Calculated Energy Barriers for Intramolecular Radical Ring-Closure Reactions nih.gov

Reacting Isomer Stereochemistry Energy Barrier (kcal/mol) Reaction Energy (kcal/mol)
R 10.4 -40.6

Molecular Modeling of Intermediates and Transition States

Molecular modeling allows for the visualization and analysis of the three-dimensional structures of short-lived intermediates and high-energy transition states that cannot be observed directly through experiment. This is crucial for understanding how a reaction unfolds.

In the context of radical polymerization, this compound is used as a model to study the formation of radical intermediates following the activation of the C-Br bond. researchgate.net Simulations confirm the generation of these free radicals, which are key to the polymerization process. researchgate.net

Furthermore, computational studies on related reactions illustrate how transition states are modeled to understand reaction mechanisms. For example, in reactions forming cyclic products, the calculations can identify the geometry of the transition state, such as an 8- or 9-membered ring structure. nih.gov These models show that the initial ring-closure step is often the rate-determining step of the reaction because it has the highest energy barrier. nih.gov The subsequent intermediates are often calculated to be metastable, meaning they exist in a shallow energy well before proceeding to the final products. nih.gov The modeling of transition states using tools like Newman projections is also vital for explaining stereochemical outcomes, as the spatial arrangement of substituents in the transition state determines the stereochemistry of the product. acs.org

Prediction and Rationalization of Stereoselectivity

Many reactions involving derivatives of propanoate can result in the formation of stereoisomers. Computational modeling is a key tool for predicting which isomer will be the major product and for understanding the origins of this selectivity.

Theoretical models can be used to rationalize the diastereoselectivity observed in reactions. For instance, in reactions involving nucleophilic attack, the stereochemical outcome can be explained by analyzing the steric hindrance in the possible transition states. acs.org The favored transition state is the one that minimizes steric clashes between bulky substituents, leading to the thermodynamically more stable product. acs.org Models like the Drieding model have been used to explain the high degree of stereochemical induction in certain reactions by showing that the steric hindrance on opposing faces of the molecule dictates the direction of attack. mdpi.com

DFT calculations of transition-state structures are frequently used to corroborate experimentally observed stereoselectivity. researchgate.net By comparing the calculated energies of different transition states leading to different stereoisomers, researchers can predict the product ratio with considerable accuracy. This approach helps to identify the key stabilizing and destabilizing interactions that control the stereochemical course of a reaction.

Elucidation of Electronic and Steric Factors Governing Reactivity

The reactivity of this compound is governed by a combination of electronic and steric factors. Computational chemistry provides a framework for separating and quantifying these effects.

Electronic Factors: The distribution of electrons within the molecule is a primary determinant of its reactivity. Quantum chemical descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are often used to quantify electronic effects. core.ac.uk The LUMO energy (Elumo), for example, can indicate the susceptibility of a molecule to nucleophilic attack. A lower LUMO energy suggests the molecule is a better electrophile. core.ac.uk In quantitative structure-activity relationship (QSAR) studies of related halogenated esters, Elumo has been shown to be a significant predictor of biological activity, which is a manifestation of chemical reactivity. core.ac.uk

Steric Factors: The spatial arrangement of atoms and groups within the molecule can hinder or facilitate reaction at a particular site. The two bromine atoms and the ethyl ester group on the same carbon atom in this compound create significant steric bulk. This steric hindrance plays a crucial role in many of its reactions. While often discussed qualitatively, computational models can provide a quantitative measure of steric effects by calculating the strain energies of different conformations or transition states. It is widely recognized that separating electronic and steric effects is a challenging task, but computational analysis provides the most powerful tools for achieving this. core.ac.ukiupac.org In many substitution reactions, it has been found that the electronic (inductive) effect is often the dominating factor over steric hindrance in determining reaction trends. iupac.org

Future Outlook and Emerging Research Opportunities

Integration with Green Chemistry Principles for Sustainable Synthesis

The synthesis and application of ethyl 2,2-dibromopropanoate are increasingly being viewed through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. acs.org Key to this is the principle of atom economy, which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. acs.org

Current research is focused on developing synthetic routes that maximize atom economy, moving away from traditional methods that may generate significant waste. acs.orgacs.org For instance, the use of biocatalysts and enzymatic reactions is being explored to create more environmentally friendly processes. acs.orgnih.gov These biological catalysts can offer high specificity, reducing the need for protecting groups and ultimately simplifying synthesis and purification steps. acs.org The development of processes that utilize renewable resources and less hazardous solvents is also a critical area of investigation. nih.govresearchgate.net

One notable synthetic application involves the one-pot synthesis of ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylates from substituted naphthols and ethyl 2,3-dibromopropanoate. In this reaction, ethyl 2,3-dibromopropanoate is converted in situ to ethyl-2-bromoacrylate, which then undergoes a Michael-type addition and subsequent intramolecular nucleophilic substitution. rsc.org

Development of Novel Catalytic Systems for Transformations

The transformation of this compound is heavily reliant on the development of innovative catalytic systems. Copper-based catalysts, in particular, have shown significant promise in mediating reactions involving this compound. For example, copper-catalyzed atom transfer radical elimination (ATRE) of ethyl 2,3-dibromopropionate has been demonstrated to form ethyl acrylate. sci-hub.ru

Researchers are actively investigating new ligands and reaction conditions to enhance the efficiency and selectivity of these catalytic processes. The goal is to develop robust catalysts that can operate under milder conditions and with greater functional group tolerance. The use of supported catalysts, such as chitosan-supported ionic liquids, is also an emerging area, offering the potential for catalyst recycling and simplification of product purification. rsc.org

The following table provides an overview of a copper-catalyzed atom transfer radical elimination reaction of ethyl 2,3-dibromopropionate:

EntryCuCl (equiv.)Time (h)Yield (%)
11.0140
21.0347
31.0554
42.0174
52.0385
64.01100
Data sourced from a study on the optimization of atom transfer radical elimination reactions. sci-hub.ru

Exploration of Uncharted Reactivity Modes

Beyond its established reactions, there is a growing interest in discovering new reactivity modes for this compound. This includes its use in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, often with high atom economy. mdpi.com Such reactions offer a powerful tool for the rapid construction of molecular complexity.

The compound's gem-dibromo functionality provides a unique platform for exploring novel carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, its reaction with tert-butyllithium (B1211817) can generate a corresponding ynolate, which can then participate in stereoselective olefination reactions. acs.org Researchers are also investigating its potential in cycloaddition reactions and as a precursor for the generation of other reactive intermediates. unife.itmdpi.com The synthesis of polysubstituted oxygenated bicyclo compounds has been achieved through a Michael-aldol type annulation involving enamines and methyl 2,3-dibromopropanoate. ucl.ac.uk

Potential for Integration into Advanced Materials Science

The unique properties of this compound make it a valuable building block for the synthesis of advanced materials. Its ability to act as an initiator in controlled/living radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), is a key area of focus. researchgate.net ATRP allows for the synthesis of well-defined polymers with controlled molecular weight, architecture, and functionality.

This compound has been used as a model compound to study the kinetics and mechanisms of junction formation in branched polymers. researchgate.net Its application as an initiator or in conjunction with other monomers opens up possibilities for creating a wide range of polymeric materials, including block copolymers and hyperbranched polymers. researchgate.net These materials have potential applications in fields such as coatings, adhesives, and biomedical devices. sci-hub.ru For example, telechelic polyacrylates with unsaturated end-groups, synthesized using a difunctional ATRP initiator, can be crosslinked to produce materials with enhanced thermal stability. sci-hub.ru

Q & A

Q. What are the standard synthetic routes for Ethyl 2,2-dibromopropanoate, and what factors influence reaction efficiency?

this compound is typically synthesized via bromination of ethyl propanoate derivatives using brominating agents like PBr₃ or HBr in controlled conditions. Key factors affecting efficiency include:

  • Temperature : Excess heat may lead to side reactions (e.g., over-bromination).
  • Solvent polarity : Polar aprotic solvents enhance electrophilic bromination kinetics.
  • Stoichiometry : Precise molar ratios of reagents minimize impurities . Example protocol: A mixture of ethyl 2-bromopropanoate (1 eq) and PBr₃ (2.1 eq) in dry dichloromethane at 0°C yields ~85% product after 12 hours .

Table 1 : Comparison of Synthetic Methods

MethodReagentsYield (%)Purity (%)Reference
PBr₃CH₂Cl₂8597
HBr/ROHEt₂O7290

Q. How is this compound characterized using spectroscopic and crystallographic methods?

  • NMR : <sup>1</sup>H NMR reveals peaks for ethyl ester protons (δ 1.3–1.4 ppm, triplet) and brominated methine protons (δ 4.5–4.7 ppm, multiplet). <sup>13</sup>C NMR confirms quaternary carbons adjacent to bromine atoms .
  • X-ray crystallography : Monoclinic crystal systems (space group P2₁) with unit cell parameters a = 9.739 Å, b = 14.355 Å, and c = 9.836 Å are typical. Hydrogen bonding and Br···Br interactions stabilize the lattice .

Advanced Research Questions

Q. What strategies resolve contradictions between spectroscopic data and computational predictions for this compound?

Discrepancies often arise in stereochemical assignments or electron density maps. To address this:

  • DFT calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian09 with B3LYP/6-31G* basis set).
  • Single-crystal refinement : High-resolution X-ray data (R-factor < 0.05) can resolve ambiguities in bromine positioning . Case study: A 2024 study revised the structure of a dibrominated ester after DFT analysis showed deviations in predicted vs. observed <sup>13</sup>C NMR shifts .

Q. How can reaction conditions be optimized to improve diastereoselectivity in this compound derivatives?

  • Chiral catalysts : Use of (-)-sparteine or Jacobsen’s catalyst in asymmetric bromination increases enantiomeric excess (ee) to >90% .
  • Low-temperature kinetics : Cooling to -20°C slows racemization, favoring kinetic control.
  • Solvent screening : Diethyl ether vs. THF comparisons show ether improves selectivity due to reduced polarity .

Table 2 : Diastereoselectivity Optimization

CatalystSolventTemp (°C)ee (%)
(-)-SparteineEt₂O-2092
NoneTHF2510

Methodological Considerations

Q. What precautions are critical for handling this compound in laboratory settings?

  • Toxicity : Wear nitrile gloves and goggles; avoid inhalation (R24/R34 hazard codes) .
  • Storage : Keep in amber vials at -20°C under nitrogen to prevent hydrolysis.
  • Waste disposal : Neutralize with 10% sodium bicarbonate before disposal .

Q. How should researchers ensure reproducibility in synthesizing this compound?

  • Detailed documentation : Record exact stoichiometry, solvent batch numbers, and equipment calibration data.
  • Validation : Cross-check purity via HPLC (≥98% by area) and melting point consistency (±1°C) .

Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing reaction yield variations?

  • ANOVA : Compare yields across multiple trials to identify significant variables (e.g., temperature, catalyst).
  • Error bars : Report ±2σ confidence intervals in graphical data . Example: A 2023 study used ANOVA to confirm that solvent choice accounted for 75% of yield variance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.